1,2,3,4-Tetra-O-acetyl-b-L-xylopyranose 1,2,3,4-Tetra-O-acetyl-b-L-xylopyranose
Brand Name: Vulcanchem
CAS No.:
VCID: VC14439452
InChI: InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11+,12-,13+/m0/s1
SMILES:
Molecular Formula: C13H18O9
Molecular Weight: 318.28 g/mol

1,2,3,4-Tetra-O-acetyl-b-L-xylopyranose

CAS No.:

Cat. No.: VC14439452

Molecular Formula: C13H18O9

Molecular Weight: 318.28 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,4-Tetra-O-acetyl-b-L-xylopyranose -

Specification

Molecular Formula C13H18O9
Molecular Weight 318.28 g/mol
IUPAC Name [(3S,4R,5S,6R)-4,5,6-triacetyloxyoxan-3-yl] acetate
Standard InChI InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11+,12-,13+/m0/s1
Standard InChI Key MJOQJPYNENPSSS-QNWHQSFQSA-N
Isomeric SMILES CC(=O)O[C@H]1CO[C@@H]([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C

Introduction

Structural and Chemical Characteristics

Molecular Configuration and Stereochemistry

1,2,3,4-Tetra-O-acetyl-β-L-xylopyranose belongs to the family of acetylated pentose sugars, with a molecular formula of C13H18O9\text{C}_{13}\text{H}_{18}\text{O}_9 and a molecular weight of 318.28 g/mol . The compound’s backbone derives from β-L-xylopyranose, a five-membered pyranose ring in the L-configuration, where all hydroxyl groups (–OH) at positions 1, 2, 3, and 4 are substituted with acetyl (–OAc) groups. This acetylation renders the molecule more hydrophobic and reactive than its non-acetylated counterpart, enhancing its utility in organic synthesis .

The stereochemical orientation of the acetyl groups distinguishes it from the β-D-xylopyranose enantiomer. For instance, the L-form exhibits a mirror-image configuration at the anomeric carbon (C1) and other chiral centers compared to the D-form, which is more commonly studied . This difference influences physicochemical properties such as optical rotation and enzymatic interactions.

Physicochemical Properties

Key physical properties of 1,2,3,4-Tetra-O-acetyl-β-L-xylopyranose include:

PropertyValue/DescriptionSource
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in chloroform, DCM, DMSO; sparingly soluble in water
Storage ConditionsStable at 2–8°C; long-term storage at –20°C recommended
Optical RotationNot explicitly reported (inferred from D-form: [α]D=+15[α]_D = +15^\circ)

The compound’s enhanced solubility in organic solvents compared to xylose itself facilitates its use in glycosylation reactions and polymer chemistry .

Synthetic Methodologies

Acetylation Strategies

The synthesis of tetra-O-acetylated xylopyranose derivatives typically involves regioselective protection and acetylation. For the D-enantiomer, a common route involves:

  • Tritylation: Protection of the primary hydroxyl group (C5) using trityl chloride (TrCl) in pyridine .

  • Acetylation: Treatment with acetic anhydride to acetylate remaining hydroxyl groups .

  • Deprotection: Removal of the trityl group under acidic conditions (e.g., HBr/AcOH) .

While these methods are established for the D-form, the L-enantiomer would require enantiomerically pure starting materials, such as L-xylose, which is less commercially available. Enzymatic resolution or asymmetric synthesis may be necessary to obtain the L-configuration .

Comparative Analysis of Acetylated Xylose Derivatives

The degree of acetylation profoundly impacts molecular properties. Below is a comparative analysis of xylose derivatives:

CompoundMolecular FormulaAcetylation SitesKey Properties
1-O-Acetyl-β-L-xylopyranoseC7H12O6\text{C}_7\text{H}_{12}\text{O}_6C1Hydrophilic; limited reactivity
1,2-Di-O-acetyl-β-L-xylopyranoseC9H14O7\text{C}_9\text{H}_{14}\text{O}_7C1, C2Moderate solubility in polar solvents
1,2,3-Tri-O-acetyl-β-L-xylopyranoseC11H16O8\text{C}_{11}\text{H}_{16}\text{O}_8C1–C3Increased hydrophobicity
1,2,3,4-Tetra-O-acetyl-β-L-xylopyranoseC13H18O9\text{C}_{13}\text{H}_{18}\text{O}_9C1–C4Optimal balance of reactivity and solubility

The tetra-acetylated form strikes a balance between solubility and stability, making it preferable for synthetic applications requiring controlled reactivity.

Functional Applications and Reactivity

Glycosylation Reactions

In carbohydrate chemistry, 1,2,3,4-Tetra-O-acetyl-β-L-xylopyranose serves as a protected intermediate for glycosidic bond formation. The acetyl groups act as temporary protecting groups, which can be selectively removed post-coupling . For example, in the synthesis of xylosides:

Tetra-O-acetyl-β-L-xylopyranose+AgOTfXyloside Intermediate+AcOH\text{Tetra-O-acetyl-β-L-xylopyranose} + \text{AgOTf} \rightarrow \text{Xyloside Intermediate} + \text{AcOH}

This reaction leverages the anomeric leaving group ability enhanced by acetylation .

Enzymatic Interactions

Preliminary studies on acetylated D-xylopyranose suggest interactions with carbohydrate-active enzymes (CAZymes), such as xylanases and glycosyltransferases . While data on the L-form are scarce, its structural similarity implies potential inhibitory or substrate activity in enzymatic assays, warranting further investigation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator